BenchChemオンラインストアへようこそ!

VX661

CFTR corrector variant-selective rescue theratype profiling

Tezacaftor (VX-661) is the corrector of choice for F508del CFTR research requiring mutation-selective stabilization without wild-type interference. Unlike lumacaftor, VX-661 avoids CYP3A induction, simplifying ivacaftor co-dosing and preserving ~100% of ivacaftor exposure. It displays variant-selective rescue profiles distinct from VX-445 (elexacaftor)—prioritize VX-661 when profiling rare mutations near TMD1/2/3/6 binding pockets that respond poorly to other correctors. Clinically validated: sweat chloride reduction of 5.7–6.0 mmol/L and ppFEV1 improvement of 3.75–4.8 percentage points in F508del homozygotes. The reference standard for translational CFTR modulator candidate benchmarking.

Molecular Formula C26H27F3N2O6
Molecular Weight 520.5 g/mol
Cat. No. B8407978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX661
Molecular FormulaC26H27F3N2O6
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
InChIInChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m0/s1
InChIKeyMJUVRTYWUMPBTR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VX661 (Tezacaftor) Product Baseline: A Next-Generation CFTR Corrector for Cystic Fibrosis Research and Therapeutic Development


VX661 (Tezacaftor) is a small-molecule CFTR corrector developed by Vertex Pharmaceuticals as a second-generation agent designed to improve the folding and trafficking of the F508del CFTR protein to the cell surface [1]. It is a chiral indole-based compound with the molecular formula C26H27F3N2O6 and molecular weight of 520.5 g/mol . Approved in combination with ivacaftor as Symdeko for cystic fibrosis patients aged 6 years and older harboring F508del mutations, VX661 serves as a critical component in both dual and triple combination regimens [2]. Its binding site overlaps with that of the first-generation corrector lumacaftor (VX809) at the cytoplasmic edge of transmembrane domain 1, yet it exhibits distinct pharmacological properties that differentiate it from earlier agents [3].

Why VX661 (Tezacaftor) Cannot Be Readily Substituted with Other In-Class CFTR Correctors


CFTR correctors such as VX809 (lumacaftor), VX445 (elexacaftor), and VX661 (tezacaftor) exhibit mechanistically distinct binding interactions with the CFTR protein, resulting in non-overlapping variant rescue profiles and differential clinical utility. VX661 demonstrates a unique ability to stabilize the mutant F508del N-half isoform without affecting wild-type CFTR stability, in contrast to VX809 which stabilizes both wild-type and mutant isoforms [1]. Furthermore, VX661 displays variant-selective rescue patterns in CFTR mutant panels that diverge from those of VX445, with certain rare variants responding preferentially to VX661 [2]. These molecular and functional differences preclude simple substitution, making compound-specific selection essential for achieving intended experimental or therapeutic outcomes.

VX661 (Tezacaftor) Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Differential Correction of Rare CFTR Variants: VX661 vs. VX445 Selectivity Profiling

In a CFTR variant panel assessing cell surface immunostaining intensity, VX661 demonstrated selective rescue of specific variants that responded poorly to VX445. Variants falling below the best-fit equivalence line were selectively responsive to VX661 treatment, while variants above the line showed preferential response to VX445 [1]. Across 67 variants with attenuated expression, VX661-sensitive variants were found to exhibit intermediate expression levels and feature mutations near its binding pocket in transmembrane domains 1, 2, 3, and 6 [2]. This variant-level selectivity indicates that VX661 and VX445 are not functionally interchangeable for certain rare CFTR mutations.

CFTR corrector variant-selective rescue theratype profiling rare mutations

Mechanistic Differentiation: VX661 Selectively Stabilizes Mutant F508del N-Half Without Affecting Wild-Type CFTR

In HEK293 cells transiently expressing CFTR fragments, VX661 enhanced the expression and maturation of the full-length F508del molecule and specifically improved the stability of the mutant N-half (M1N1, residues 1-633) without affecting wild-type CFTR expression or maturation. By contrast, VX809 (lumacaftor) stabilized both wild-type and F508del N-half isoforms, while the comparator corr4a primarily affected the C-half (M2N2, residues 837-1480) [1]. None of the four correctors studied (VX809, VX661, VX325, corr4a) influenced total expression or maturation of wild-type CFTR transiently expressed in HEK293 cells [1].

CFTR corrector protein stability mutant-selective domain-specific rescue

Clinical Efficacy Benchmark: VX661/Ivacaftor Dual Therapy Reduces Sweat Chloride and Improves ppFEV1 in F508del Homozygous Patients

In a Phase 2 clinical trial (VX661-101) evaluating VX661 alone and in combination with ivacaftor in patients homozygous for F508del, VX661 (100 mg daily) plus ivacaftor (150 mg q12h) reduced sweat chloride by 5.7 mmol/L (P<0.05 within group; n=14) and increased ppFEV1 by 4.8 absolute percentage points (P=0.01 vs placebo; n=15) at Day 28 [1]. In a subsequent study, tezacaftor (100 mg daily)/ivacaftor (150 mg q12h) resulted in a 6.04 mmol/L decrease in sweat chloride and a 3.75 percentage point increase in ppFEV1 in F508del/F508del patients [2]. These improvements represent clinically meaningful CFTR functional restoration in the target patient population.

CFTR modulator clinical efficacy sweat chloride ppFEV1 F508del homozygous

Pharmacokinetic Advantage: VX661 Does Not Induce CYP3A, Avoiding Lumacaftor-Associated Drug-Drug Interactions

Unlike the first-generation corrector lumacaftor (VX809), which is a strong CYP3A inducer and reduces ivacaftor exposure by up to 80% when co-administered, VX661 does not induce CYP3A enzymes and shows no clinically significant drug-drug interaction with ivacaftor during metabolism [1]. Lumacaftor-mediated CYP3A induction necessitates ivacaftor dose adjustment and complicates co-medication regimens, whereas VX661 maintains predictable pharmacokinetics without altering ivacaftor exposure [2]. This pharmacokinetic differentiation enables more flexible combination therapy design with reduced DDI burden.

CFTR corrector pharmacokinetics CYP3A4 drug-drug interaction DDI

VX661 (Tezacaftor) Research and Industrial Application Scenarios Based on Verified Differentiation


Rare CFTR Mutation Research Requiring Variant-Selective Rescue Profiling

For researchers investigating rare CFTR mutations with attenuated expression, VX661 provides a distinct rescue profile compared to VX445. VX661-sensitive variants typically exhibit intermediate expression and feature mutations near its TMD1/2/3/6 binding pocket [1]. This compound should be prioritized when profiling variant panels to identify VX661-selective responders, particularly for mutations that show limited correction with VX445 [2].

Combination Therapy Studies Requiring Minimal CYP3A-Mediated Drug-Drug Interactions

In experimental protocols where ivacaftor or other CYP3A substrates are co-administered, VX661 offers a significant advantage over lumacaftor. Its lack of CYP3A induction avoids the ~80% reduction in ivacaftor exposure seen with lumacaftor [3], enabling simpler combination dosing without complex pharmacokinetic adjustments [4].

CFTR Folding Correction Studies in F508del Homozygous Cellular and Animal Models

VX661's mutant-selective stabilization of the F508del N-half domain without affecting wild-type CFTR makes it the corrector of choice for studies investigating F508del-specific folding mechanisms [5]. This targeted mechanism reduces confounding effects on wild-type CFTR that occur with VX809, providing cleaner experimental readouts [6].

Clinical Biomarker Studies Evaluating Sweat Chloride and ppFEV1 Improvements

VX661 in combination with ivacaftor has been validated to produce clinically meaningful reductions in sweat chloride (5.7-6.0 mmol/L) and improvements in ppFEV1 (3.75-4.8 percentage points) in F508del homozygous patients [7]. This established clinical efficacy profile supports its use as a reference corrector in translational studies comparing novel CFTR modulator candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for VX661

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.